N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the CAS number 1260943-86-9. This compound features a unique molecular structure that incorporates both cycloalkene and thienopyrimidine moieties, which may contribute to its potential biological activities. The molecular formula is and its molecular weight is approximately 453.6 g/mol .
The compound is primarily synthesized for research purposes and is not intended for therapeutic applications. It can be sourced from various chemical suppliers, including EvitaChem and Smolecule, which provide detailed specifications and availability for laboratory use .
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step synthetic pathways that include:
These steps may require various reagents and conditions specific to each reaction type to ensure high yields and purity of the final product.
The molecular structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented in several formats:
InChI=1S/C24H27N3O2S2/c1-16-12-17(2)14-19(13-16)27-23(29)22-20(9-11-30-22)26-24(27)31-15-21(28)25-10-8-18-6-4-3-5-7-18/h6,9,11-14H,3-5,7-8,10,15H2,1-2H3,(H,25,28)
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
Key molecular data includes:
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions are significant for exploring potential modifications that could enhance biological activity or alter solubility properties.
While specific mechanisms of action for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not extensively documented in literature due to its research-only status, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors involved in signaling pathways.
Potential mechanisms may include:
Chemical properties include stability under various conditions (light, heat), reactivity with acids/bases, and potential for oxidation or reduction reactions.
N-[2-(cyclohex-1-en-1-yil)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-Oxo-thieno[3,2-d]pyrimidin - 2 - yl]sulfanyl}acetamide is primarily used in scientific research settings:
This compound represents a promising area for further research due to its unique structural features and potential biological activities.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: